molecular formula C24H30INO3 B412675 Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 295344-22-8

Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B412675
CAS RN: 295344-22-8
M. Wt: 507.4g/mol
InChI Key: CBDJHQKQLGYQOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs, dyes, and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group might participate in acid-base reactions, while the iodophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might increase its solubility in water, while the nonpolar pentyl and iodophenyl groups might increase its solubility in organic solvents .

Scientific Research Applications

Analytical Reference Standard

This compound serves as an analytical reference standard in forensic chemistry and toxicology. It is used to calibrate instruments, validate methods, and develop analytical techniques for detecting synthetic cannabinoids in biological samples .

Mass Spectrometry Application

In mass spectrometry, this compound is utilized for its unique mass-to-charge ratio, aiding in the identification and quantification of synthetic cannabinoids within complex mixtures .

Synthetic Cannabinoid Research

As a synthetic cannabinoid, it is pivotal in researching the pharmacological effects of cannabinoids. This includes studying receptor binding affinities, agonist/antagonist behaviors, and potential therapeutic effects or side effects .

Neurology Research Chemical

In neurology, it is used as a research chemical to understand pain and inflammation pathways. It helps in elucidating the role of cannabinoid receptors in neurological disorders .

Drug Abuse Studies

This compound is significant in the study of drug abuse, particularly in understanding the physiological and toxicological properties of synthetic cannabinoids. It aids in developing treatments and policies to combat substance abuse .

Cannabinoid Receptor Studies

It is instrumental in studying cannabinoid receptors’ structure-activity relationships. Researchers use it to map the interactions between synthetic cannabinoids and CB1/CB2 receptors, which is crucial for designing new therapeutic agents .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30INO3/c1-5-6-9-12-29-23(28)20-15(2)26-18-13-24(3,4)14-19(27)22(18)21(20)16-10-7-8-11-17(16)25/h7-8,10-11,21,26H,5-6,9,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDJHQKQLGYQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 4-(2-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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